molecular formula C12H14ClNO4S B1523707 Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate CAS No. 1035173-74-0

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

Cat. No. B1523707
CAS RN: 1035173-74-0
M. Wt: 303.76 g/mol
InChI Key: KGTKAEIBOSEJKH-UHFFFAOYSA-N
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Description

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1035173-74-0 . It has a molecular weight of 303.77 . The IUPAC name for this compound is benzyl 3-(chlorosulfonyl)-1-pyrrolidinecarboxylate . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is 1S/C12H14ClNO4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 . This code provides a specific textual identifier for the molecular structure.


Physical And Chemical Properties Analysis

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is an oil-like substance . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 303.77 .

Scientific Research Applications

Enantioselective Synthesis

This compound may be used to prepare enantiomerically pure pyrrolidines, such as (+) (3 R,4 R)-3,4-dihydroxy pyrrolidine, via enantioselective trans-dihydroxylation. This process is catalyzed by frozen/thawed cells of Sphingomonas sp. HXN-200 .

Proteomics Research

It is also used in proteomics research as a specialty product for the preparation of various pyrrolidine derivatives .

Safety and Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms associated with this compound are GHS05 and GHS07 . The signal word for this compound is "Danger" .

properties

IUPAC Name

benzyl 3-chlorosulfonylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTKAEIBOSEJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692821
Record name Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1035173-74-0
Record name Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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